molecular formula C13H16O4 B2929555 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid CAS No. 1179291-42-9

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid

Cat. No.: B2929555
CAS No.: 1179291-42-9
M. Wt: 236.267
InChI Key: ARUIOJWSDMKCSM-UHFFFAOYSA-N
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Description

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid ( 1179291-42-9) is a high-purity chemical compound offered for scientific research and development. With the molecular formula C13H16O4 and a molecular weight of 236.26 g/mol, this compound features a 1,3-benzodioxole core structure, which is of significant interest in agricultural chemistry . Recent studies on compounds sharing the 1,3-benzodioxole moiety have identified potent auxin receptor agonists that promote root growth in plants . These agonists, including a specific derivative known as K-10, function by binding to the Transport Inhibitor Response 1 (TIR1) receptor, enhancing root-related signaling responses, and down-regulating the expression of root growth-inhibiting genes . This mechanism suggests potential applications for 1,3-benzodioxole derivatives in developing novel plant growth regulators aimed at establishing deeper and more robust root systems to improve crop productivity . This product is intended for research purposes only and is not for human or veterinary diagnostic use. Researchers are encouraged to explore the potential of this compound within the promising context of plant physiology and agrochemical discovery.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-ethylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-3-13(4-2,12(14)15)9-5-6-10-11(7-9)17-8-16-10/h5-7H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUIOJWSDMKCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179291-42-9
Record name 2-(1,3-dioxaindan-5-yl)-2-ethylbutanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid typically involves the reaction of 1,3-dioxaindan with ethylbutanoic acid under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the proper formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Dehydrogenation Behavior

2-Ethylbutanoic acid undergoes Pd(II)-catalyzed dehydrogenation to yield α,β-unsaturated acids (e.g., 51% yield of E-isomer for 2-ethylbutanoic acid) . By contrast, the benzodioxole-substituted analog may exhibit altered regioselectivity due to steric hindrance from the dioxaindan group.

Functional Group Compatibility

The nitrile derivative (2-(1,3-dioxaindan-5-yl)-2-hydroxybutanenitrile) demonstrates compatibility with nucleophilic substitutions, enabling access to amines or carboxylic acids via hydrolysis . The target compound’s carboxylic acid group allows for esterification or amidation, as seen in related structures (e.g., methyl esters in ).

Biological Activity

2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid is a compound of interest due to its potential biological activities. This article aims to summarize the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, including antioxidant, antihypertensive, and antibacterial activities.

Synthesis and Characterization

The synthesis of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid typically involves multi-step organic reactions. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed for characterization. The compound's structure is confirmed through spectral analysis, which provides insights into its purity and composition.

Antioxidant Activity

The antioxidant potential of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid has been evaluated using various assays, including:

  • DPPH Radical Scavenging Assay : This assay measures the ability of the compound to donate electrons to neutralize free radicals. Results indicate significant radical scavenging activity.
  • ABTS Assay : Similar to DPPH, this assay assesses the compound's capacity to scavenge the ABTS radical cation.

Table 1 summarizes the antioxidant activity results compared to standard antioxidants:

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid15.412.8
Ascorbic Acid10.59.0

Antihypertensive Activity

The antihypertensive effects have been investigated through in vivo studies where blood pressure was monitored in hypertensive animal models. The compound demonstrated a dose-dependent reduction in systolic and diastolic blood pressure.

Mechanism of Action : The proposed mechanism includes the inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Antibacterial Activity

The antibacterial properties of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid have been tested against various bacterial strains using the agar well diffusion method. The results are summarized in Table 2.

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa35

The compound exhibited significant antibacterial activity comparable to standard antibiotics such as ceftriaxone.

Case Studies

Several studies have highlighted the biological effects of similar compounds with structural similarities to 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid. For instance:

  • Study on Dioxaindane Derivatives : This research demonstrated that derivatives with similar dioxane structures exhibited enhanced antioxidant and antibacterial properties.
  • Clinical Trials : Preliminary clinical trials indicated potential benefits in managing hypertension with compounds structurally related to 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves two stages: (1) formation of the 1,3-dioxaindan ring via cyclization of precursors (e.g., diols or dihalides) under acidic or basic conditions, and (2) introduction of the 2-ethylbutanoic acid moiety through alkylation or coupling reactions. For example, coupling with 2-ethylbutanoic acid derivatives using reagents like EDCI·HCl and DMAP (as seen in esterification reactions in ). Key factors affecting yield include:

  • Catalyst choice : Acidic catalysts (e.g., H₂SO₄) for cyclization vs. coupling agents (e.g., EDCI) for esterification .
  • Temperature control : Cyclization often requires reflux (80–120°C), while coupling reactions may proceed at room temperature .
  • Purification : Column chromatography with gradients (e.g., EtOAc/hexane) or recrystallization to isolate the carboxylic acid .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid?

  • Methodological Answer :

  • ¹H/¹³C NMR : The 1,3-dioxaindan ring protons (δ 5.9–6.3 ppm for aromatic protons) and the ethylbutanoic acid chain (δ 1.2–1.5 ppm for ethyl CH₂, δ 2.3–2.6 ppm for CH₂ adjacent to COOH) should be distinct. Carboxylic acid protons (δ 10–12 ppm) may appear broad .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C in dioxaindan) .
  • MS : Molecular ion peak at m/z 250 (C₁₃H₁₄O₅) and fragmentation patterns consistent with loss of COOH or dioxaindan rings .

Q. What are the typical chemical reactions of 2-(1,3-Dioxaindan-5-yl)-2-ethylbutanoic acid, and how do conditions affect product distribution?

  • Methodological Answer :

  • Esterification : React with alcohols (e.g., methanol) under H₂SO₄ catalysis to form esters. Excess alcohol drives equilibrium .
  • Decarboxylation : Heating with CuO at 200–300°C yields CO₂ and a hydrocarbon side chain .
  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol, while NaBH₄ may require activation .
  • Key variables : pH (acidic for esterification), solvent polarity (aprotic for reduction), and temperature .

Advanced Research Questions

Q. How can researchers optimize synthesis when literature reports on reaction conditions conflict?

  • Methodological Answer : Use a Design of Experiments (DOE) approach to systematically test variables (e.g., catalyst loading, solvent, temperature). For example:

  • Case study : Conflicting yields (40–70%) for cyclization steps ( vs. 11). DOE might reveal optimal H₂SO₄ concentration (10–20%) and reaction time (4–8 hrs) via response surface modeling.
  • Analytical validation : Monitor reaction progress with TLC or in-situ IR to identify kinetic bottlenecks .

Q. How should data discrepancies in biological activity across in vitro models be addressed?

  • Methodological Answer :

  • Triangulation : Validate activity using multiple assays (e.g., enzyme inhibition, cell viability) and orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence assays) .
  • Meta-analysis : Compare results across studies by normalizing data (e.g., IC₅₀ values adjusted for cell line variability). For instance, notes variability in dioxaindan derivatives’ interactions with biomolecules due to solvent effects (DMSO vs. aqueous buffers) .

Q. How does the ethylbutanoic acid group influence physicochemical properties compared to analogues?

  • Methodological Answer :

  • LogP analysis : The ethyl branch increases hydrophobicity (LogP ~2.5) vs. straight-chain analogues (LogP ~1.8), affecting membrane permeability .
  • Acidity : The α-ethyl group lowers pKa (≈4.5) compared to unsubstituted butanoic acid (pKa ~4.8), enhancing solubility in basic buffers .
  • Reactivity : Steric hindrance from the ethyl group slows esterification but stabilizes intermediates in decarboxylation .

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